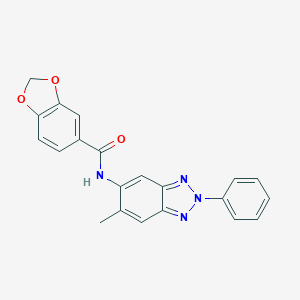![molecular formula C21H24ClN3O4 B505388 methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate CAS No. 847482-11-5](/img/structure/B505388.png)
methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound with a molecular formula of C21H24ClN3O4 and a molecular weight of 417.89 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-[[2-(4-bromophenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-[[2-(4-fluorophenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate
Uniqueness
methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
847482-11-5 |
|---|---|
Fórmula molecular |
C21H24ClN3O4 |
Peso molecular |
417.9g/mol |
Nombre IUPAC |
methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H24ClN3O4/c1-24-9-11-25(12-10-24)19-8-3-15(21(27)28-2)13-18(19)23-20(26)14-29-17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,23,26) |
Clave InChI |
HVYKHKBOAVMVBB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-diethoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B505306.png)
![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methylbutanamide](/img/structure/B505308.png)
![N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B505309.png)
![N-[2-(difluoromethoxy)phenyl]-2-methylbenzamide](/img/structure/B505312.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B505316.png)
![2,4-dichloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B505318.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B505319.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B505320.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B505321.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B505324.png)
![4-cyano-2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B505325.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B505326.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B505327.png)
